(2S)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
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Overview
Description
3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE is a complex organic compound with a unique structure that includes an isoindole moiety, a sulfamoylphenyl group, and a butanamide backbone
Preparation Methods
The synthesis of 3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE involves multiple steps, typically starting with the preparation of the isoindole intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoylphenyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The isoindole moiety and the sulfamoylphenyl group play crucial roles in binding to these targets, thereby influencing the compound’s activity .
Comparison with Similar Compounds
When compared to similar compounds, 3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOIC ACID: Lacks the sulfamoylphenyl group.
N-(4-SULFAMOYLPHENYL)ETHYL)BUTANAMIDE: Lacks the isoindole moiety. The presence of both the isoindole and sulfamoylphenyl groups in 3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C21H25N3O4S/c1-14(2)19(24-13-16-5-3-4-6-18(16)21(24)26)20(25)23-12-11-15-7-9-17(10-8-15)29(22,27)28/h3-10,14,19H,11-13H2,1-2H3,(H,23,25)(H2,22,27,28)/t19-/m0/s1 |
InChI Key |
FYSMZWHNLVPDLE-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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